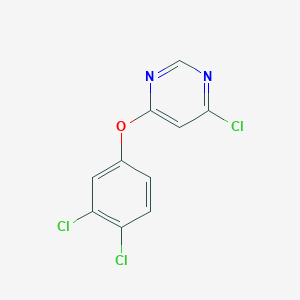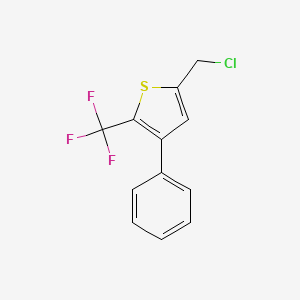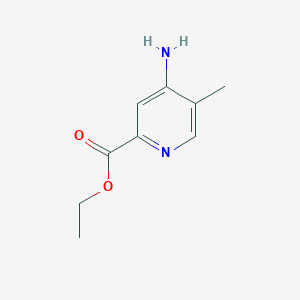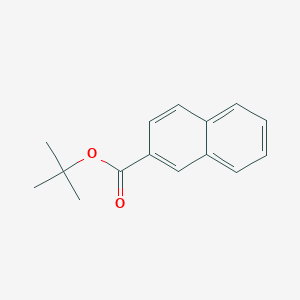
Isopropyl 1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper and proceeds under mild conditions, offering high yields and regioselectivity .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety. The use of copper-on-charcoal as a heterogeneous catalyst has been reported to be effective in such setups .
化学反応の分析
Types of Reactions: 1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can yield triazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
科学的研究の応用
1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of enzyme inhibitors and bioactive molecules.
Medicine: Investigated for its potential as an antiepileptic agent and in cancer therapy.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the triazole ring can mimic the transition state of the enzyme’s natural substrate, thereby blocking its activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
類似化合物との比較
- 1H-1,2,4-Triazole-3-carboxylic acid, methyl ester
- 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
- 1H-1,2,3-Triazole-5-carboxylic acid, ethyl ester
Comparison: Compared to these similar compounds, 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester offers unique advantages such as higher stability and better functional group tolerance. Its synthesis via “click” chemistry is also more efficient and environmentally friendly .
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
propan-2-yl 2H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)11-6(10)5-3-7-9-8-5/h3-4H,1-2H3,(H,7,8,9) |
InChIキー |
DELZTIPPOHYJRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=NNN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)





![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)


![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
